

# Molecular weight of N-Desthiobiotin-N-bis(PEG4-NHS ester)

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## Compound of Interest

**Compound Name:** N-Desthiobiotin-N-bis(PEG4-NHS ester)

**Cat. No.:** B8106149

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An In-Depth Technical Guide to **N-Desthiobiotin-N-bis(PEG4-NHS ester)** for Targeted Protein Degradation

## Abstract

**N-Desthiobiotin-N-bis(PEG4-NHS ester)** is a heterobifunctional crosslinker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a desthiobiotin moiety for reversible binding applications, a branched polyethylene glycol (PEG) spacer to optimize spatial orientation, and two N-hydroxysuccinimide (NHS) ester reactive groups for covalent conjugation to amine-containing molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action as a PROTAC linker, and a detailed framework for its application in contemporary drug discovery and research.

## Chemical and Physical Properties

**N-Desthiobiotin-N-bis(PEG4-NHS ester)** is a complex molecule designed for specific bioconjugation applications. Its key quantitative properties are summarized below.

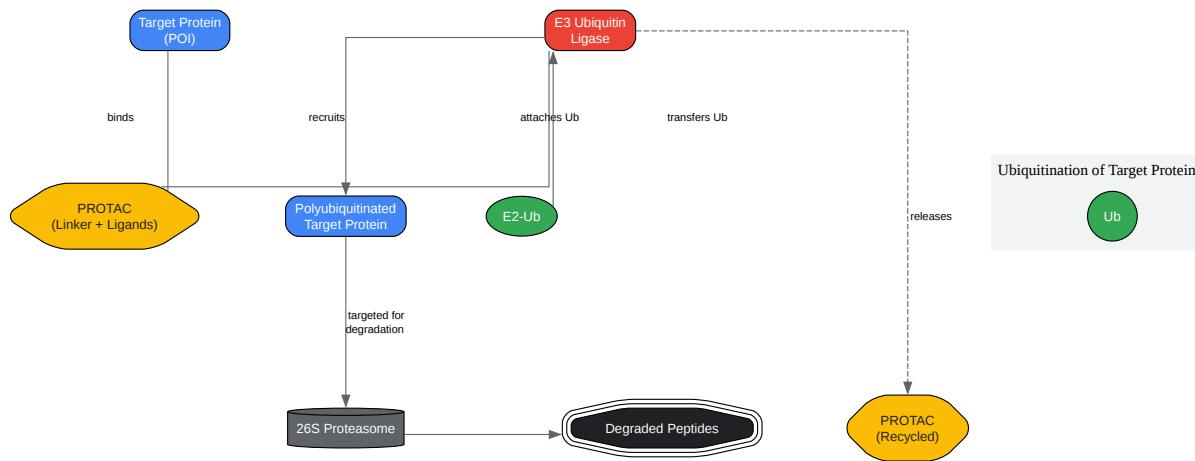
Property	Value	Reference
Molecular Weight	903.98 g/mol (or 904.0 g/mol )	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C40H65N5O18	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	2353409-61-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	Typically ≥90-95%	<a href="#">[1]</a> <a href="#">[2]</a>
Structure	Branched PEG linker with a desthiobiotin head and two terminal NHS esters.	<a href="#">[2]</a> <a href="#">[4]</a>

## Mechanism of Action in the Context of PROTACs

PROTACs are chimeric molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[\[5\]](#) A PROTAC molecule generally consists of three components: a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[\[1\]](#)[\[6\]](#)[\[7\]](#)

**N-Desthiobiotin-N-bis(PEG4-NHS ester)** serves as the foundational linker component in PROTAC synthesis. Its two NHS ester groups are highly reactive towards primary amines (-NH<sub>2</sub>) on the POI ligand and the E3 ligase ligand, forming stable amide bonds.[\[2\]](#) Once synthesized, the resulting PROTAC orchestrates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[\[6\]](#)[\[8\]](#) This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[\[6\]](#)[\[9\]](#)

The desthiobiotin group is a sulfur-free analog of biotin.[\[4\]](#) While not directly involved in the degradation mechanism, its presence can be utilized for affinity purification or detection methods involving streptavidin, albeit with a gentler elution compared to the strong biotin-streptavidin interaction.



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### PROTAC Mechanism of Action.

## Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using **N-Desthiobiotin-N-bis(PEG4-NHS ester)** involves a two-step sequential conjugation to amine-containing ligands for the target protein and the E3 ligase.

**Objective:** To synthesize a functional PROTAC molecule by conjugating a POI ligand and an E3 ligase ligand to the **N-Desthiobiotin-N-bis(PEG4-NHS ester)** linker.

**Materials:**

- **N-Desthiobiotin-N-bis(PEG4-NHS ester)**
- POI ligand with a primary amine handle
- E3 ligase ligand with a primary amine handle (e.g., a derivative of Thalidomide for Cereblon, or a VHL ligand)
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Reverse-phase HPLC for purification
- LC-MS and NMR for characterization

Methodology:

Step 1: Conjugation to the First Ligand (e.g., POI Ligand)

- Preparation: Dissolve **N-Desthiobiotin-N-bis(PEG4-NHS ester)** (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
- Reaction: Add DIPEA (3.0 eq) to the solution to act as a non-nucleophilic base. The base deprotonates the primary amine on the ligand, increasing its nucleophilicity to attack the NHS ester.
- Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
- Monitoring: Monitor the reaction progress using LC-MS to observe the formation of the mono-conjugated intermediate.
- Purification: Once the reaction is complete, purify the mono-conjugated product using reverse-phase HPLC to remove excess reagents and unreacted starting material.

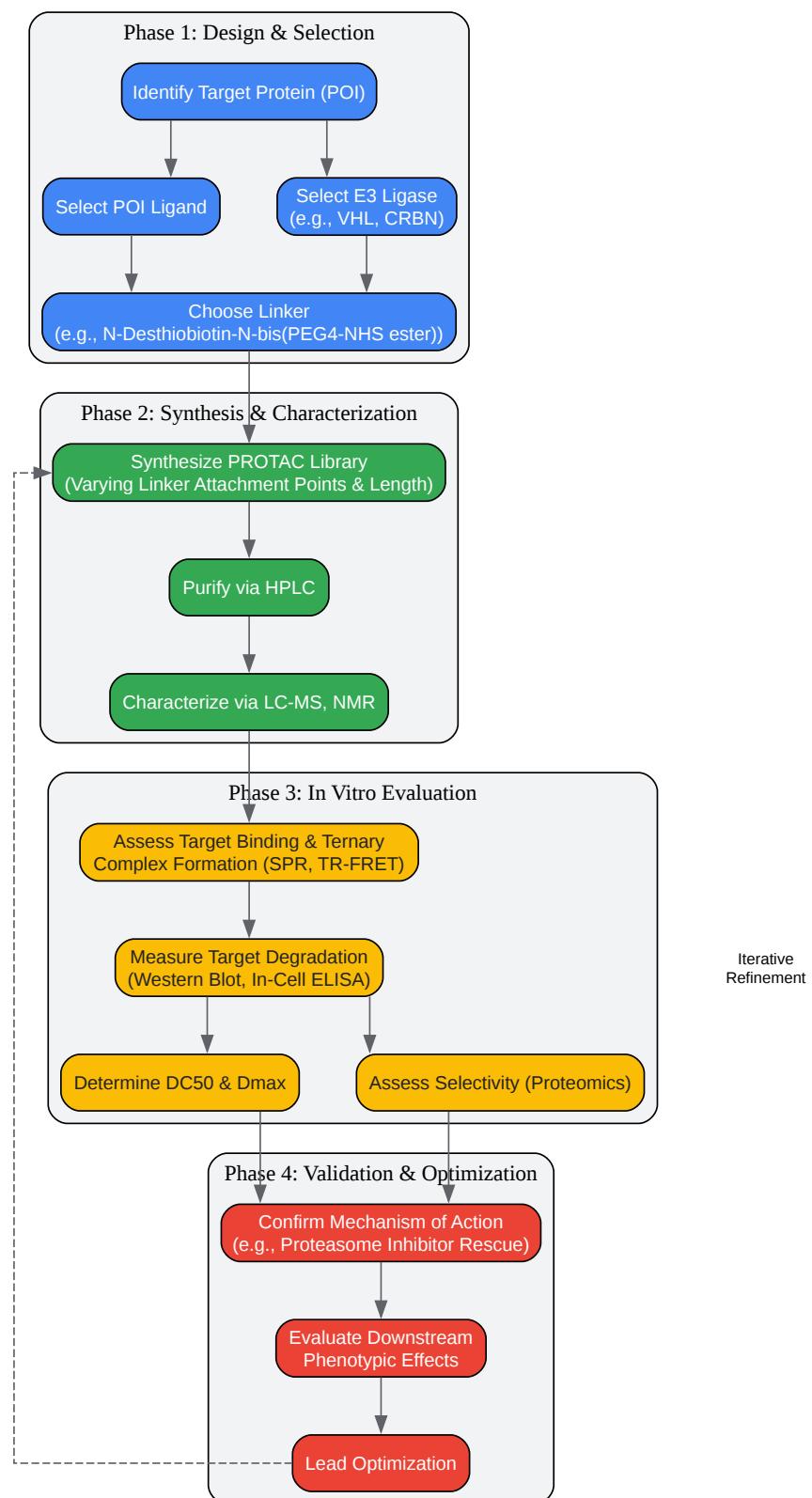
Step 2: Conjugation to the Second Ligand (E3 Ligase Ligand)

- Preparation: Dissolve the purified mono-conjugated intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.
- Reaction: Add DIPEA (3.0 eq) to the solution.
- Incubation: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
- Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
- Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.

Note: This is a generalized protocol. Optimization of stoichiometry, base, solvent, and reaction time may be necessary depending on the specific properties of the ligands being conjugated.

## Workflow for PROTAC Development

The development of a novel PROTAC is an iterative process that spans design, chemical synthesis, and biological validation.



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### General Workflow for PROTAC Development.

This workflow begins with the rational design and selection of the three PROTAC components. [2] Following synthesis and purification, candidate molecules are subjected to a battery of in vitro tests to confirm their ability to induce degradation of the target protein. Successful candidates are then validated to ensure their mechanism of action is consistent with the PROTAC pathway, leading to lead optimization and further development.[2]

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